
3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclic compound with the molecular formula C6H6F4O2 and a molecular weight of 186.1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of these cyclobutanones with TMSCF3 and a fluoride source, followed by deoxygenation using tributyltin hydride (Bu3SnH) and decarboxylation to yield the desired compound .
Industrial Production Methods
The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for scalability and cost-effectiveness. These methods involve the use of readily available starting materials and reagents, ensuring efficient and high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is used in the study of biological systems and processes, particularly in understanding the effects of fluorinated compounds on biological pathways.
Wirkmechanismus
The mechanism by which 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but differs in the position of the fluorine atoms.
3-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound lacks the fluorine atom at the 3-position, resulting in different chemical properties.
Uniqueness
3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various applications, particularly in the development of fluorinated compounds with enhanced stability and reactivity .
Eigenschaften
Molekularformel |
C6H6F4O2 |
|---|---|
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F4O2/c7-3-1-5(2-3,4(11)12)6(8,9)10/h3H,1-2H2,(H,11,12) |
InChI-Schlüssel |
IIJOVNWMSKAHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


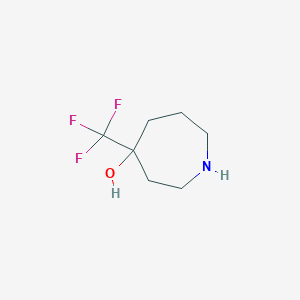


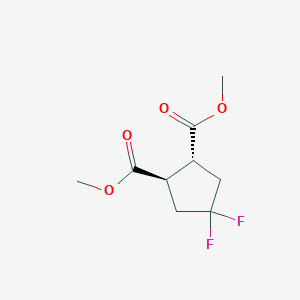
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
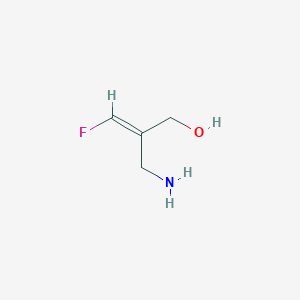
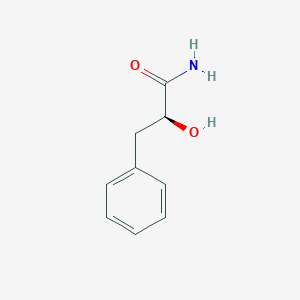

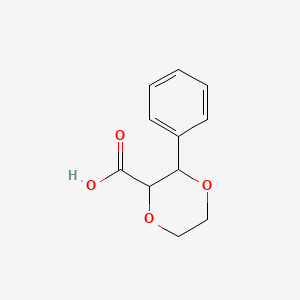
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
